Trioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioxirane can be synthesized through several methods, one of which involves the reaction of ozone with ethylene. This reaction typically occurs at low temperatures to stabilize the this compound molecule. Another method includes the photolysis of ozone in the presence of a sensitizer, which facilitates the formation of this compound.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its high reactivity and instability, laboratory-scale synthesis is commonly performed for research purposes. The controlled reaction of ozone with suitable organic substrates under low-temperature conditions is the primary method used.
Chemical Reactions Analysis
Types of Reactions: Trioxirane undergoes various types of chemical reactions, including:
Oxidation: this compound is a potent oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alkenes and alkynes, with reactions typically occurring at low temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: The major products are often epoxides and other oxygenated compounds.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved.
Scientific Research Applications
Trioxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the oxidation of alkenes and alkynes.
Biology: Studied for its potential antimicrobial properties.
Industry: Explored for its potential use in environmental applications, such as water purification and pollutant degradation.
Mechanism of Action
The mechanism by which trioxirane exerts its effects involves its high reactivity and ability to form reactive oxygen species. In biological systems, this compound can induce oxidative stress, leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer applications, where it targets cancer cells and induces cell death through oxidative pathways .
Comparison with Similar Compounds
Ozone (O₃): Like trioxirane, ozone is a three-oxygen molecule but exists in a different structural form.
Epoxides: These are three-membered ring structures containing an oxygen atom, similar to this compound but with different reactivity and applications.
Uniqueness of this compound: this compound’s unique three-membered ring structure and high reactivity distinguish it from other oxygen-containing compounds.
Properties
CAS No. |
153851-84-4 |
---|---|
Molecular Formula |
O3 |
Molecular Weight |
47.998 g/mol |
IUPAC Name |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
InChI Key |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
Canonical SMILES |
O1OO1 |
melting_point |
-251 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.